molecular formula C16H19ClN4O5S2 B11414797 5-chloro-2-(propylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-(propylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11414797
M. Wt: 446.9 g/mol
InChI Key: XYSNANYFRZFWCC-UHFFFAOYSA-N
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Description

5-Chloro-2-(propane-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a chloro group, a propane-1-sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(propane-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The propane-1-sulfonyl group can be introduced via a sulfonylation reaction using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated pyrimidine with 2-(4-sulfamoylphenyl)ethylamine under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonyl and sulfamoyl groups can participate in oxidation and reduction reactions, respectively, altering the oxidation state of the sulfur atoms.

    Amidation and Esterification: The carboxamide group can be involved in further amidation or esterification reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Amidation: DCC, DMAP, or other coupling agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl and sulfamoyl groups.

Scientific Research Applications

5-Chloro-2-(propane-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonyl and sulfamoyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Uniqueness

The unique combination of the propane-1-sulfonyl group and the sulfamoylphenyl ethylamine moiety in 5-chloro-2-(propane-1-sulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide provides distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C16H19ClN4O5S2

Molecular Weight

446.9 g/mol

IUPAC Name

5-chloro-2-propylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H19ClN4O5S2/c1-2-9-27(23,24)16-20-10-13(17)14(21-16)15(22)19-8-7-11-3-5-12(6-4-11)28(18,25)26/h3-6,10H,2,7-9H2,1H3,(H,19,22)(H2,18,25,26)

InChI Key

XYSNANYFRZFWCC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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